molecular formula C7H6ClFO B1585928 3-Chloro-4-fluoroanisole CAS No. 202925-07-3

3-Chloro-4-fluoroanisole

Cat. No.: B1585928
CAS No.: 202925-07-3
M. Wt: 160.57 g/mol
InChI Key: RWKKEILFRAYSDQ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoroanisole (CAS: 202925-07-3) is a halogenated aromatic ether with the molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol . It features a methoxy group (-OCH₃) at the 1-position, with chlorine and fluorine substituents at the 3- and 4-positions, respectively. Its boiling point is reported as 189°C , and it is commonly synthesized via methoxylation of 3-chloro-4-fluoroaniline or halogenation of fluorinated anisole precursors .

This compound serves as a critical intermediate in pharmaceuticals, notably in the synthesis of Pelitinib, an epidermal growth factor receptor (EGFR) inhibitor . Its structural versatility allows for further functionalization in organic synthesis, making it valuable in medicinal chemistry and agrochemical research.

Preparation Methods

Direct Preparation of 3-Chloro-4-fluoroanisole

Unlike some closely related compounds (e.g., 3-chloro-4-fluoroaniline), direct preparation methods specifically for this compound are less frequently described in patents or literature. However, it is commonly synthesized via methylation of 3-chloro-4-fluorophenol or by selective functional group transformations on suitably substituted aromatic precursors.

Indirect Preparation Routes via 3-Chloro-4-fluoroaniline and Related Intermediates

Most documented synthetic routes involve preparing intermediates such as 3-chloro-4-fluoronitrobenzene or 3-chloro-4-fluoroaniline, which can then be converted to this compound derivatives.

Preparation of 3-Chloro-4-fluoroaniline (Key Intermediate)

  • Method : Catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using 1% Pt/C catalyst under hydrogen atmosphere.
  • Reaction Conditions :
    • Temperature range: 50–100 °C
    • Hydrogen pressure: 0.1–5 MPa
    • Catalyst to substrate mass ratio: 1:(200–400)
    • Reaction time: 1–10 hours
  • Process Details :
    • Reactor is purged with inert gas (nitrogen or helium) followed by hydrogen.
    • Reaction mixture heated and stirred under controlled pressure.
    • Post-reaction, the crude product is filtered hot and purified by distillation under vacuum.
  • Outcomes :
    • Purity of 3-chloro-4-fluoroaniline: >99.5%
    • Yield: 94–96%
  • Advantages :
    • High selectivity and conversion
    • No organic solvents used in hydrogenation step
    • Suitable for large-scale production
  • Reference Data Table :
Embodiment Substrate (kg) Catalyst (g) Temperature (°C) Pressure (MPa) Time (h) Purity (%) Yield (%)
1 0.6 2 60 0.5 8 99.5 94
2 60 200 80 0.8 5 99.6 96
3 60 150 50 5.0 10 99.7 94
4 60 300 100 0.1 1 99.5 95

(Data adapted from patent CN104292113A)

Application in Friedel-Crafts Acylation to Confirm Presence of this compound

This compound is often used as a substrate in Friedel-Crafts acylation reactions to synthesize compounds like 3-chloro-3'-fluoro-4'-methoxybenzophenone.

  • Reaction :
    • This compound reacts with benzoyl chloride.
    • Catalyst: Aluminum chloride (AlCl3).
    • Conditions: Anhydrous environment to prevent catalyst hydrolysis.
  • Implication : The availability of this compound with high purity is critical for efficient acylation.
  • Reference : Bench-scale synthesis protocols for benzophenone derivatives confirm the use of this compound as a starting material.

Summary Table of Preparation Methods and Key Parameters

Step Starting Material Reagents/Catalysts Conditions Product Purity (%) Yield (%) Notes
Hydrogenation of 3-chloro-4-fluoronitrobenzene 3-chloro-4-fluoronitrobenzene 1% Pt/C, H2 50–100 °C, 0.1–5 MPa H2, 1–10 h 3-chloro-4-fluoroaniline >99.5 94–96 Solvent-free, high selectivity
Methylation of 3-chloro-4-fluorophenol (inferred) 3-chloro-4-fluorophenol Methylating agent, base Mild heating This compound High Moderate Standard aromatic ether synthesis method
Friedel-Crafts acylation (application) This compound Benzoyl chloride, AlCl3 Anhydrous conditions 3-chloro-3'-fluoro-4'-methoxybenzophenone - - Confirms availability of this compound

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluoroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Sodium methoxide or potassium tert-butoxide in methanol.

    Electrophilic aromatic substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic substitution: Formation of substituted anisoles.

    Electrophilic aromatic substitution: Formation of nitroanisoles, sulfoanisoles, and halogenated anisoles.

    Oxidation: Formation of anisaldehydes or anisic acids.

    Reduction: Formation of cyclohexane derivatives.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its chemical structure and the nature of the interaction. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards certain biological macromolecules .

Comparison with Similar Compounds

Structural Analogues

Positional Isomers

Compound CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)
3-Chloro-4-fluoroanisole 202925-07-3 3-Cl, 4-F, 1-OCH₃ C₇H₆ClFO 160.57 189
3-Chloro-5-fluoroanisole 202925-08-4 3-Cl, 5-F, 1-OCH₃ C₇H₆ClFO 160.57 Not reported
2-Chloro-4-fluoroanisole 208186-84-9 2-Cl, 4-F, 1-OCH₃ C₇H₆ClFO 160.57 Not reported

Key Differences :

  • Substituent Orientation : The position of halogens significantly impacts electronic and steric effects. For example, this compound has meta- and para-substituents relative to the methoxy group, whereas 3-Chloro-5-fluoroanisole has meta-substituents only. This affects reactivity in electrophilic aromatic substitution (EAS) .

Functional Group Variants

Compound CAS Number Functional Groups Molecular Formula Molecular Weight (g/mol)
4-Fluoroanisole 459-60-9 4-F, 1-OCH₃ C₇H₇FO 126.13
3-Chloro-4-fluoroaniline 367-21-5 3-Cl, 4-F, 1-NH₂ C₆H₅ClFN 145.56
4-Chloro-3-methylphenol (PCMC) 59-50-7 4-Cl, 3-CH₃, 1-OH C₇H₇ClO 142.58

Key Differences :

  • Reactivity : 4-Fluoroanisole lacks a chlorine substituent, reducing steric hindrance and altering EAS reactivity compared to this compound .
  • Functional Groups: 3-Chloro-4-fluoroaniline (amine instead of methoxy) exhibits distinct nucleophilic properties, while PCMC (phenolic -OH) is more acidic .

Physicochemical Properties

Boiling Points and Polarity

Compound Boiling Point (°C) Dipole Moment (Debye) LogP (Octanol-Water)
This compound 189 ~2.5 (estimated) 2.3 (calculated)
4-Fluoroanisole 175–177 ~1.8 1.9
3-Chloro-5-fluoroanisole Not reported ~2.4 (estimated) 2.3 (calculated)

Insights :

  • The chlorine atom in this compound increases molecular weight and van der Waals forces, elevating its boiling point compared to 4-Fluoroanisole .
  • LogP Values: Higher halogen content enhances lipophilicity, making this compound more membrane-permeable than non-chlorinated analogues .

Pharmaceutical Intermediates

Compound Role in Synthesis Example Drug/Target
This compound EGFR inhibitor intermediates Pelitinib
4-Fluoroanisole Precursor for fluorinated aromatics Umbralisib (PI3Kδ inhibitor)
3-Chloro-4-fluoroaniline Building block for agrochemicals Not specified

Key Contrast :

  • This compound’s dual halogenation enables selective cross-coupling reactions (e.g., Suzuki-Miyaura), whereas 4-Fluoroanisole is more suited for electrophilic fluorination .

Research Findings

Photochemical Behavior

  • This compound undergoes photodissociation with distinct absorption bands:
    • cis isomer : 34,703 cm⁻¹
    • trans isomer : 34,747 cm⁻¹ .
  • Comparatively, p-fluoroanisole exhibits lower photostability due to the absence of chlorine’s electron-withdrawing effects .

Biological Activity

3-Chloro-4-fluoroanisole is an organic compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a methoxy group (-OCH₃) attached to a benzene ring, which also contains chlorine and fluorine substituents at the 3 and 4 positions, respectively. This unique substitution pattern enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of chlorine and fluorine atoms increases its binding affinity, allowing it to act as either an inhibitor or activator depending on the target molecule. This dual functionality is crucial in drug design, particularly for compounds targeting specific enzymatic pathways or receptor sites in disease states.

Applications in Scientific Research

This compound has several applications in scientific research:

  • Enzyme Inhibition Studies : It is utilized to investigate enzyme inhibition mechanisms, aiding in the understanding of metabolic pathways.
  • Protein-Ligand Interactions : The compound forms stable complexes with proteins, making it valuable for studying protein-ligand interactions.
  • Pharmaceutical Development : Its potential as a pharmaceutical intermediate is being explored, particularly in the synthesis of drugs targeting specific biological processes.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which may be beneficial in developing therapeutics for conditions where these enzymes are dysregulated. For instance, studies have shown that this compound can form stable complexes with target enzymes, leading to significant inhibition of their activity .

Comparative Studies

In comparative studies with similar compounds like 2-chloro-4-fluoroanisole and 4-chloroanisole, this compound demonstrated unique properties due to its dual halogenation. This distinct profile allows for a broader range of chemical transformations and interactions with biological targets compared to its mono-substituted analogs .

Table: Comparison of Biological Activities

CompoundKey FeaturesBiological Activity
This compoundDual halogenation (Cl & F)Enzyme inhibitor; protein interaction
2-Chloro-4-fluoroanisoleSingle chlorine substitutionModerate enzyme inhibition
4-ChloroanisoleLacks fluorine; less reactiveLimited biological activity
4-FluoroanisoleLacks chlorine; affects reactivityLimited enzyme interaction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-4-fluoroanisole, and how can purity be optimized?

  • Methodology : Synthesis typically involves halogenation of anisole derivatives. For this compound, sequential halogenation (chlorination followed by fluorination) using directed metallation or nucleophilic aromatic substitution under controlled conditions is common. Purification via fractional distillation (boiling point: ~189°C) or column chromatography (silica gel, non-polar solvents) ensures high purity .
  • Key parameters : Monitor reaction temperature (40–60°C for fluorination) and stoichiometry of halogenating agents (e.g., Cl₂, F₂, or Halex reagents) to avoid over-substitution. Verify purity via GC-MS or HPLC .

Q. How can spectroscopic techniques distinguish this compound from structural isomers?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ ~3.8 ppm) and aromatic splitting patterns unique to substitution positions.
  • FT-IR : Confirm C-F (1250–1100 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.
  • Mass spectrometry : Characterize molecular ion peaks (m/z ≈ 160.57) and isotopic patterns for Cl/F .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodology : Test solubility in organic solvents (e.g., DCM, THF) and aqueous buffers (pH 2–12) using UV-Vis spectroscopy. Stability studies under thermal (25–100°C) and photolytic conditions (UV exposure) reveal decomposition pathways. Store in inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do cis/trans isomerism and steric effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : Separate isomers via chiral chromatography or crystallization. Compare reaction rates in Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh₃)₄). DFT calculations (e.g., Gaussian09) model steric hindrance and electronic effects (F/Cl electronegativity) on transition states .
  • Data interpretation : Cis isomers may exhibit slower kinetics due to steric clashes between substituents, while trans isomers favor planar transition states .

Q. What mechanistic insights explain the photodissociation behavior of this compound under UV irradiation?

  • Methodology : Use time-resolved laser spectroscopy (nanosecond pulses) to track bond cleavage (C-Cl vs. C-F). Compare with computational models (TD-DFT) to predict excited-state dynamics.
  • Findings : C-Cl bonds dissociate preferentially (lower bond energy ~339 kJ/mol vs. C-F ~485 kJ/mol), generating aryl radicals detectable via EPR .

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

  • Methodology : Functionalize via:

  • Nucleophilic substitution : Replace Cl with amines for pharmacophore development.
  • Demethylation : Convert methoxy to hydroxyl groups for enhanced bioavailability.
    • Case study : Derivatives like 3-Chloro-4-fluoroaniline (reduction product) show antitumor activity in vitro (IC₅₀ assays) .

Q. Data Contradictions and Resolution

Q. Conflicting reports exist on the optimal catalyst for fluorination steps. How to validate synthetic protocols?

  • Resolution : Replicate methods from peer-reviewed sources (avoiding unreliable vendors like BenchChem). Compare yields using Cu(I)/K₂CO₃ vs. Pd-based catalysts. Cross-validate with isotopic labeling (¹⁸F/³⁶Cl) to trace reaction pathways .

Properties

IUPAC Name

2-chloro-1-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKKEILFRAYSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378575
Record name 3-Chloro-4-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202925-07-3
Record name 2-Chloro-1-fluoro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202925-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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3-Chloro-4-fluoroanisole

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